Product packaging for Monobutyl maleate(Cat. No.:CAS No. 925-21-3)

Monobutyl maleate

Cat. No.: B1236856
CAS No.: 925-21-3
M. Wt: 172.18 g/mol
InChI Key: UTOVMEACOLCUCK-PLNGDYQASA-N
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Description

Contextualization of Monobutyl Maleate (B1232345) within Maleate Ester Chemistry

Monobutyl maleate, with the molecular formula C₈H₁₂O₄, is the monoester of maleic acid and butanol. smolecule.comontosight.ai It is structurally characterized by a butyl group attached to a maleate framework. smolecule.com The synthesis of this compound is typically the first and rapid step in the two-stage esterification of maleic anhydride (B1165640) with butanol. pan.pliich.gliwice.pl This initial reaction is practically irreversible and leads to the formation of the monoester, which can then undergo a slower, reversible reaction with another molecule of butanol to form dibutyl maleate. pan.pliich.gliwice.pl

Maleate esters, including this compound, are a class of compounds derived from maleic acid. wikipedia.org These esters are recognized for their utility as monomers and resin modifiers. specialchem.com The presence of a double bond in the maleate structure makes it a valuable component for polymerization reactions, allowing for the creation of polymers with specific desired properties. ontosight.ai

Historical Trajectories and Evolution of Scholarly Inquiry into this compound

Historically, research into maleate esters has been driven by their industrial applications, particularly as plasticizers and in the production of polymers. pan.pliich.gliwice.pl Early investigations focused on the kinetics of the esterification process. For instance, studies have described the kinetics of the esterification of maleic anhydride with n-butanol, noting the rapid and essentially complete formation of this compound in the first stage. pan.pliich.gliwice.pl

Over time, the focus of scholarly inquiry has expanded. While the synthesis of dibutyl maleate from this compound has been a subject of kinetic studies, the rapid initial formation of this compound itself has been a key aspect of this research. pan.pliich.gliwice.pl The evolution of research has also seen a shift towards the use of more environmentally friendly and heterogeneous catalysts in the esterification process, moving away from traditional homogeneous catalysts like sulfuric acid. pan.plppor.az

The understanding of this compound's role has also broadened from being merely an intermediate. Its properties and potential applications in its own right have become a subject of investigation. For example, its use as a comonomer in the creation of polymers with specific functionalities has been explored. google.com

Current Research Frontiers and Emerging Academic Directions for this compound

Current research on this compound is exploring its application in novel material science and biomedical fields. One significant area of investigation is its use as a plasticizer and compatibilizer for biodegradable polymer blends. acs.org For example, studies have examined the effect of this compound on the thermal, mechanical, and morphological properties of blends of poly(lactic acid) (PLA) and poly(vinyl alcohol) (PVAL). acs.org

The amphiphilic nature of this compound, possessing both hydrophilic and lipophilic characteristics, has opened up research into its use for enhancing the solubility of poorly water-soluble drugs. smolecule.com This property is valuable for drug delivery and formulation. smolecule.com

Furthermore, the reactivity of the double bond in this compound continues to be a focal point for creating new functional materials. ontosight.ai Research is ongoing into its copolymerization with various monomers to produce polymers with tailored properties such as improved adhesion and flexibility. ontosight.aispecialchem.com The synthesis of novel surface-active maleic monomers derived from this compound is also an active area of research, with potential applications as emulsifiers and in the creation of polymeric scaffolds. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₂O₄
Molecular Weight172.18 g/mol
AppearanceColorless to pale yellow liquid
Melting Point-1.5 °C
Boiling Point289.1 ± 23.0 °C at 760 mmHg
Density1.11 g/cm³
Flash Point113.9 ± 16.1 °C
Refractive Index1.470

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B1236856 Monobutyl maleate CAS No. 925-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-butoxy-4-oxobut-2-enoic acid
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InChI

InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOVMEACOLCUCK-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027337
Record name Butyl hydrogen maleate
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Molecular Weight

172.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

925-21-3, 68186-71-0
Record name Monobutyl maleate
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Record name Monobutyl maleate
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Record name 2-Butenedioic acid (2Z)-, butyl ester
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Record name Butyl hydrogen maleate
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Record name MONOBUTYL MALEATE
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Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for Monobutyl Maleate (B1232345) Production

The principal method for synthesizing monobutyl maleate is through the esterification of maleic anhydride (B1165640) with butanol. smolecule.com This reaction is the first stage in a two-step process that can ultimately lead to the formation of dibutyl maleate. pan.pl

Esterification of Maleic Anhydride with Butanol

Maleic Anhydride + Butanol → this compound smolecule.com

This initial esterification is a crucial step, and its efficiency can be influenced by various factors, including the type of butanol isomer used. Studies have shown that primary butanols, such as n-butanol and isobutanol, exhibit significantly higher reactivity than secondary butanols like sec-butanol. iich.gliwice.pl

Role of Continuous Water Removal in Reaction Optimization

The subsequent esterification of this compound to form dibutyl maleate is a reversible reaction that produces water as a byproduct. pan.plchemicalbook.com According to Le Chatelier's principle, the accumulation of water in the reaction mixture can shift the equilibrium back towards the reactants, thereby inhibiting the formation of the desired diester and promoting the reverse hydrolysis reaction. byjus.comtlooto.com

To drive the reaction towards completion and maximize the yield of the final product, it is essential to continuously remove the water of esterification from the system. smolecule.combyjus.com Several techniques are employed for this purpose, including azeotropic distillation and adsorption by molecular sieves. byjus.com In industrial settings, the continuous removal of water is a standard practice to ensure the reaction proceeds efficiently. pan.pl The presence of water can also have detrimental effects on the catalyst, potentially deactivating it by reducing its protonating ability. researchgate.net Therefore, effective water removal is a key optimization strategy in the synthesis of maleate esters.

Catalytic Systems in this compound Synthesis

A variety of catalysts are utilized to enhance the rate of the esterification reaction. These can be broadly categorized into homogeneous, heterogeneous, and organometallic systems.

Homogeneous Acid Catalysis: Sulfuric Acid, Phosphotungstic Acid, Methanesulfonic Acid, Naphthalenesulfonic Acid

Homogeneous acid catalysts are widely used due to their high activity.

Sulfuric Acid (H₂SO₄) : A common, effective, and inexpensive catalyst for esterification. pan.plgoogle.com It functions by protonating the carbonyl oxygen of the maleic anhydride, making it more electrophilic. smolecule.com Concentrated sulfuric acid also acts as a dehydrating agent, chemically binding with the water produced during the reaction and shifting the equilibrium towards the product side. tlooto.com However, its use can lead to corrosion of equipment and the generation of significant wastewater during neutralization. pan.pl

Phosphotungstic Acid (H₃PW₁₂O₄₀) : This heteropolyacid is a highly active and selective catalyst for esterification, often demonstrating greater activity than sulfuric acid. pan.plresearcher.life It is also considered less toxic than mineral acids. pan.pl

Methanesulfonic Acid (CH₃SO₃H) : An alkanesulfonic acid that serves as a strong, non-oxidizing, and biodegradable "green" acid catalyst. iich.gliwice.plresearchgate.netatamanchemicals.com It is effective in various organic reactions, including esterification. researchgate.netatamanchemicals.com

Naphthalenesulfonic Acid : While less commonly detailed in the direct context of this compound synthesis in the provided results, sulfonic acids, in general, are utilized as catalysts in esterification reactions. google.com For example, 4-methylbenzene-1-sulfonic acid has been used in the synthesis of dibutyl maleate. pan.pl

Kinetic studies have compared the activity of these catalysts, with one study indicating the following order of activity for the subsequent esterification of this compound: phosphotungstic acid, sulfuric acid, methanesulfonic acid being more active than heterogeneous and organometallic catalysts. iich.gliwice.pl

Comparison of Homogeneous Acid Catalyst Activity
CatalystRelative Activity
Phosphotungstic AcidHigh pan.pliich.gliwice.plresearcher.life
Sulfuric AcidHigh pan.pliich.gliwice.pl
Methanesulfonic AcidHigh iich.gliwice.pl

Heterogeneous Acid Catalysis: Ion Exchange Resins (e.g., Dowex 50WX8, Nafion SAC-13, Amberlyst-15, Indion 225)

Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and potential for reuse. pan.plresearcher.life

Dowex 50WX8 : A gel-type, strongly acidic cation exchange resin. scirp.org It has been shown to be an effective catalyst for the esterification of maleic anhydride with butanols. pan.pl Some studies suggest that gel-type resins like Dowex 50WX8 can be more efficient than macroreticular resins, as their activity may be less affected by the water produced during the reaction. scirp.org

Nafion SAC-13 : A composite material where Nafion, a perfluorinated ion-exchange polymer with strong acidity comparable to sulfuric acid, is dispersed on a silica (B1680970) support. acs.org This provides a high surface area and allows it to be used in various reaction media. acs.org It is recognized as an effective solid acid catalyst for esterification. iich.gliwice.plcore.ac.uk

Amberlyst-15 : A macroreticular polystyrene-based ion exchange resin that is used as a heterogeneous acid catalyst. researcher.life It has been successfully employed in the synthesis of dibutyl maleate from maleic acid and butanol. ias.ac.in

Indion 225 : This cation exchange resin is also utilized as a catalyst in esterification reactions, such as the synthesis of dibutyl maleate. ias.ac.inionresins.comarbhat.com

The activity of these heterogeneous catalysts is generally lower than that of the most active homogeneous catalysts like phosphotungstic acid. iich.gliwice.pl

Research Findings on Heterogeneous Catalysts
CatalystTypeKey Findings
Dowex 50WX8 Gel-type Cation Exchange ResinEffective catalyst for esterification; may be less inhibited by water than macroreticular resins. pan.plscirp.org
Nafion SAC-13 Nafion/Silica CompositeStrong acidity, high surface area, effective for esterification. iich.gliwice.placs.org
Amberlyst-15 Macroreticular Ion Exchange ResinRecyclable catalyst used for dibutyl maleate synthesis. researcher.lifeias.ac.in
Indion 225 Cation Exchange ResinSuitable catalyst for esterification reactions. ias.ac.inionresins.comarbhat.com

Organometallic Catalysis: Tetrabutyl Zirconate, Tetrabutyl Titanate

Organometallic compounds also function as catalysts in esterification, often acting as Lewis acids.

Tetrabutyl Zirconate (Zr(OC₄H₉)₄) : This zirconium compound is an available and non-toxic esterification catalyst. pan.pl However, kinetic studies have shown that the reaction in its presence is very slow compared to acid-catalyzed reactions. pan.plresearcher.life It is commercially available, for example, as TYZOR® NBZ. justia.com

Tetrabutyl Titanate (Ti(OC₄H₉)₄) : A titanium-based organometallic compound used as a catalyst in the synthesis of various esters, including maleates. researchgate.netresearchgate.net It is noted to catalyze the second stage of esterification (monoester to diester). researchgate.net Research on the esterification of phthalic anhydride has also utilized tetrabutyl titanate as a catalyst. researchgate.net

The catalytic activity of these organometallic compounds in the context of maleate synthesis is significantly lower than that of strong acid catalysts. iich.gliwice.pl


Kinetic and Mechanistic Studies of this compound Formation

Determination of Reaction Orders with Respect to Reactants

In a related study on the hydrogenation of dimethyl maleate, the reaction showed an apparent zero-order dependence on the maleate concentration at higher levels, while exhibiting a fractional order at lower concentrations. asianpubs.org The reaction order with respect to hydrogen pressure was found to be 0.82 ± 0.05. asianpubs.org

Influence of Temperature on Reaction Rates and Activation Energy: Arrhenius Analysis

The rate of chemical reactions, including the esterification process to form this compound, is significantly influenced by temperature. This relationship is quantitatively described by the Arrhenius equation, which relates the rate constant (k) to the absolute temperature (T), the pre-exponential factor (A), and the activation energy (Ea). wikipedia.org

Arrhenius Equation: k = A * e^(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor, related to collision frequency and orientation

Ea is the activation energy, the minimum energy required for a reaction to occur wikipedia.org

R is the universal gas constant

T is the absolute temperature in Kelvin

Increasing the temperature raises the kinetic energy of reactant molecules, leading to more frequent and energetic collisions. solubilityofthings.com This increases the fraction of molecules that possess energy equal to or greater than the activation energy, thereby increasing the reaction rate constant, k. libretexts.org Studies on the esterification of maleic anhydride with butanol confirm that the effect of temperature on the reaction rate follows the Arrhenius equation. A plot of the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T) yields a straight line with a slope of -Ea/R, allowing for the experimental determination of the activation energy. libretexts.org While specific activation energy for the initial formation of this compound is not extensively detailed due to its rapid nature, the subsequent conversion to dibutyl maleate has a defined activation energy that can be calculated from rate constants measured at different temperatures. asianpubs.org

Evaluation of Catalyst Activity and Selectivity in Esterification Processes

While the initial formation of this compound from maleic anhydride is fast and can occur without a catalyst, the subsequent esterification to dibutyl maleate typically requires a catalyst to proceed at a reasonable rate. iich.gliwice.plresearchgate.netresearchgate.net The choice of catalyst significantly impacts the reaction's speed and efficiency.

Kinetic studies have evaluated various acidic catalysts for the esterification of this compound with butanol isomers. iich.gliwice.pl The activity of these catalysts was found to follow the general order: phosphotungstic acid > sulfuric acid > Dowex 50WX8 > tetrabutyl zirconate. iich.gliwice.pl Phosphotungstic acid was identified as the most active catalyst among those tested. Heterogeneous catalysts like the ion-exchange resin Dowex 50WX8 are advantageous as they can be easily separated from the reaction mixture and reused. Other solid acid catalysts, such as Amberlyst-15 and Indion 225H, have also proven effective, with Amberlyst-15 showing slightly higher conversion rates in the esterification of maleic acid with butanol. ias.ac.in

The reactivity of the alcohol isomer also plays a crucial role, with primary alcohols like butan-1-ol exhibiting much higher activity than secondary alcohols like butan-2-ol, which is attributed to reduced steric hindrance.

CatalystTypeRelative Activity/ObservationsReference
Phosphotungstic AcidHomogeneousMost active catalyst tested. iich.gliwice.pl
Sulfuric AcidHomogeneousHigh activity. iich.gliwice.pl
Dowex 50WX8Heterogeneous (Ion-Exchange Resin)Good activity, easily separable and reusable. iich.gliwice.pl
Amberlyst-15Heterogeneous (Ion-Exchange Resin)Higher conversion compared to Indion 225H. ias.ac.in
Tetrabutyl zirconateHomogeneous (Organometallic)Very slow reaction rate. iich.gliwice.pl

Non-Catalytic and Solvent-Free Synthetic Approaches

The reaction of maleic anhydride with an alcohol to form the corresponding monoester, such as this compound, is an exothermic reaction that can proceed efficiently at room temperature without a catalyst. yok.gov.tr The formation of the monoester is often considered a rapid and essentially complete first step, even in processes where a catalyst is later used to facilitate the formation of the diester. researchgate.net

Solvent-free, or "neat," synthesis is an attractive approach from a green chemistry perspective as it eliminates the need for organic solvents, reducing waste and environmental impact. google.com For the synthesis of related monophenyl maleate derivatives, a solvent-free method has been developed where maleic anhydride reacts directly with phenolic compounds in the presence of a solid base catalyst. google.com This approach offers mild reaction conditions, simple operation, and easy product work-up. google.com Given that the initial mono-esterification is a facile reaction, non-catalytic and solvent-free conditions are highly viable for the specific production of this compound, particularly if the subsequent formation of the diester is not desired.

Industrial Scale-Up Considerations for this compound Production

The industrial production of maleates, including this compound as an intermediate, is a well-understood process. The synthesis is considered relatively simple, inexpensive, and easy to scale up. mcgill.ca A common industrial strategy for driving the esterification towards completion involves the continuous removal of water, a byproduct of the reaction, often using a Dean-Stark apparatus. mcgill.ca

For large-scale production aiming for high conversion to the diester, reactive distillation in multi-plate column reactors is an effective technological solution. iich.gliwice.pl For instance, simulations show that a very high monoester conversion (99.5%) can be achieved in less than five hours using a 6-plate column with a volume of 7 m³ when using a primary butanol and a homogeneous acid catalyst at 403 K. iich.gliwice.pl

The process often begins with maleic anhydride, which is produced industrially through the catalytic gas-phase oxidation of hydrocarbons like n-butane. google.com The crude maleic anhydride is then purified, typically through distillation, to achieve the high purity (e.g., >99.5% by weight) required for subsequent reactions. google.com

This compound itself serves as a starting material in other industrial processes. For example, it is used in a method for manufacturing high-molecular-weight polyaspartic acid. In this process, this compound is prepared, converted to an ammonium (B1175870) salt, and then subjected to condensation polymerization to yield polysuccinimide, which is finally hydrolyzed. google.com This demonstrates the role of this compound as a key intermediate in the synthesis of other valuable polymers. google.com

Chemical Reactivity and Derivatization Pathways

Esterification and Hydrolysis Equilibrium Studies

The formation of monobutyl maleate (B1232345) is the initial, rapid step in the esterification of maleic anhydride (B1165640) with butanol. pan.pl This reaction can proceed to near completion. pan.pl The subsequent reaction to form dibutyl maleate is a slower, reversible process. pan.pl

Monoesterification: Maleic anhydride reacts with one molecule of butanol to form monobutyl maleate. This step is fast. pan.pliich.gliwice.pl

Diesterification: this compound reacts with a second molecule of butanol to yield dibutyl maleate and water. This stage is slow and reversible, often requiring a catalyst to proceed efficiently. pan.pliich.gliwice.pl

The equilibrium of the second stage can be shifted towards the product (dibutyl maleate) by removing water as it is formed, a common industrial practice. pan.plsmolecule.com Acidic catalysts, such as sulfuric acid or phosphotungstic acid, are often employed to increase the reaction rate by making the carbonyl group more electrophilic. smolecule.com

Acid-catalyzed hydrolysis is the reverse of esterification, where the ester is heated with a large excess of water in the presence of a strong acid. libretexts.org This reaction is also reversible and does not proceed to completion. libretexts.org In contrast, alkaline hydrolysis, known as saponification, uses a base like sodium hydroxide (B78521) and proceeds to completion, yielding a carboxylate salt and an alcohol. libretexts.org

This compound as an Intermediate in Multi-Stage Syntheses

Due to its dual functionality, this compound serves as a crucial intermediate in the production of other commercially important chemicals. smolecule.com

This compound is the direct precursor in the two-step synthesis of dibutyl maleate, a widely used plasticizer and chemical intermediate. pan.pliich.gliwice.plsmolecule.com The process begins with the reaction of maleic anhydride and butanol to form this compound. pan.pliich.gliwice.pl In the second stage, which is the subject of kinetic studies, this compound is esterified with another molecule of butanol. pan.pliich.gliwice.pl

Kinetic investigations into the synthesis of dibutyl maleate have been performed using various acidic catalysts, including:

Sulfuric acid pan.pl

Phosphotungstic acid pan.pl

Ion exchange resins (e.g., Dowex 50WX8, Amberlyst-15) pan.plias.ac.in

Tetrabutyl zirconate pan.pl

The reaction kinetics for the conversion of this compound to dibutyl maleate have been described as second order with respect to both the monoester and the alcohol. pan.pl The effect of temperature on the reaction rate follows the Arrhenius equation. pan.pliich.gliwice.pl

Catalysts Used in Dibutyl Maleate Synthesis from this compound
Catalyst TypeSpecific ExamplesReference
Homogeneous Acid CatalystsSulfuric acid, Phosphotungstic acid pan.pl
Heterogeneous Acid CatalystsDowex 50WX8, Amberlyst-15 pan.plias.ac.in
Organometallic CatalystsTetrabutyl zirconate pan.pl

Synthesis of Polyethylene (B3416737) Glycol Monomethyl Ether Diesters

This compound can serve as a key intermediate in the synthesis of more complex molecules, such as polyethylene glycol monomethyl ether (mPEG) diesters. These diesters are typically synthesized through an esterification reaction between the available carboxylic acid group on this compound and the terminal hydroxyl group of mPEG.

One documented method for preparing analogous maleic acid long-chain fatty alcohol polyethylene glycol monomethyl ether diesters involves a two-step process which can be adapted for this compound. google.com The first step is the synthesis of the maleic acid monoester, which in this case is this compound. The second step is the reaction of this monoester with polyethylene glycol monomethyl ether. google.com

This compound + Polyethylene Glycol Monomethyl Ether → this compound Polyethylene Glycol Monomethyl Ether Diester + Water

This esterification is typically facilitated by the use of a dehydrating agent and a catalyst to drive the reaction towards the formation of the diester product. google.com A common dehydrating agent used for this type of reaction is dicyclohexylcarbodiimide (B1669883) (DCC), which reacts with the water formed during the reaction. google.com A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is also often employed to increase the reaction rate. google.com

The polyethylene glycol monomethyl ether used can vary in its molecular weight, allowing for the synthesis of diesters with different properties. google.com The reaction is typically carried out in a suitable solvent, such as toluene (B28343), to dissolve the reactants. google.com After the reaction is complete, the product is purified through filtration and drying. google.com

The following table summarizes the key components and conditions involved in a representative synthesis of a polyethylene glycol monomethyl ether diester from a maleic acid monoester like this compound, based on analogous syntheses. google.com

Reactant / Component Role Example(s)
Maleic Acid MonoesterStarting MaterialThis compound
Polyethylene Glycol Monomethyl Ether (mPEG)ReactantmPEG (molecular weight 200-5000)
Dehydrating AgentRemoves water to drive the reactionDicyclohexylcarbodiimide (DCC)
CatalystIncreases the rate of esterification4-Dimethylaminopyridine (DMAP)
SolventDissolves reactantsToluene

An in-depth examination of this compound reveals its significant applications within the fields of polymer science and advanced materials engineering. This article focuses exclusively on its roles as a monomer in polymerization processes and as a functional additive for modifying polymer properties.

Polymer Science and Advanced Materials Engineering Applications

Monobutyl maleate (B1232345) serves as a versatile building block and functional additive in the creation and modification of a wide array of polymeric materials. Its unique chemical structure, featuring a polymerizable double bond, a carboxylic acid group, and a butyl ester group, allows it to be incorporated into polymer chains and to influence the final properties of the material.

Biological Tool Applications and Mechanistic Studies

Investigation of Monobutyl Maleate (B1232345) as a Biochemical Probe

The utility of small molecules to probe and understand cellular functions is a cornerstone of chemical biology. While direct studies employing monobutyl maleate as a biochemical probe are not extensively documented, its structural features suggest a strong potential for such applications. The maleate moiety contains an electrophilic α,β-unsaturated carbonyl system, a reactive functional group known to participate in Michael-type conjugate additions with nucleophiles.

This reactivity is characteristic of probes used to investigate cellular redox environments and the roles of specific nucleophilic biomolecules. For instance, related compounds like diethyl maleate (DEM) are well-characterized biochemical probes used to deplete intracellular glutathione (B108866) (GSH), a key antioxidant. plos.org By reacting with the thiol group of GSH, DEM induces oxidative stress, allowing researchers to study the cellular response mechanisms.

Given the shared maleate core, it is plausible that this compound could be employed in a similar capacity to investigate processes involving cellular thiols. Its specific reactivity and cellular uptake would be influenced by the butyl ester group, potentially offering different kinetic or permeability properties compared to other maleate esters. This could allow for a more nuanced probing of thiol-dependent pathways or the functions of specific glutathione S-transferases (GSTs), the enzymes that catalyze the conjugation of GSH to electrophiles. Further research is needed to fully characterize this compound as a specific biochemical probe and to delineate its targets within the complex cellular milieu.

Role in Modulating Cellular Processes: Protein Glycosylation Inhibition

Protein glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins, is a critical post-translational modification that profoundly impacts protein folding, stability, localization, and function. nih.govresearchgate.net The process is fundamental to cell-cell communication, immune responses, and signaling. nih.gov The inhibition of glycosylation can, therefore, serve as a powerful method to study these processes and their roles in health and disease. nih.govd-nb.info

This compound has been identified as a potential inhibitor of protein glycosylation. smolecule.com This capability makes it a valuable tool for cell biologists seeking to understand the consequences of altered glycosylation patterns in various cellular functions and disease models. smolecule.com The precise mechanism by which this compound may interfere with the glycosylation machinery is not yet fully elucidated. Inhibition could occur at several stages, such as the synthesis of nucleotide sugar precursors, the assembly of lipid-linked oligosaccharides, or the final transfer of the glycan to the protein by oligosaccharyltransferases. plos.org

The use of inhibitors like this compound allows for the conditional modulation of glycosylation, providing insights into the dynamic roles of glycans in cellular processes. For example, by inhibiting glycosylation, researchers can investigate its impact on protein trafficking, receptor activation, or pathogen-host interactions. d-nb.infoplos.org

Table 1: General Principles of Glycosylation Inhibition as a Research Tool

Research QuestionApplication of Glycosylation InhibitorPotential Readout/Analysis
What is the role of N-linked glycans on protein X stability?Treat cells expressing protein X with an inhibitor like tunicamycin (B1663573) or potentially this compound.Western blot for protein levels, pulse-chase analysis to measure protein half-life.
Is glycosylation required for the cell surface localization of a receptor?Inhibit glycosylation and use immunofluorescence or cell surface biotinylation to detect the receptor.Confocal microscopy, flow cytometry, Western blot of surface-labeled proteins.
How does altered glycosylation affect cell adhesion?Treat cells with a glycosylation inhibitor and perform cell aggregation or adhesion assays.Microscopic analysis of cell clusters, quantification of adherent cells to an ECM substrate.

Exploration in Studying Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all biological processes, forming the basis of cellular structure and function. uni-tuebingen.debio-rad.com The ability to modulate these interactions with small molecules is a major goal in chemical biology and drug discovery. nih.gov Small molecules that can either disrupt or stabilize PPIs are invaluable tools for dissecting signaling pathways and validating new therapeutic targets. bio-rad.comdiva-portal.org

Research suggests that this compound has potential applications in understanding and modulating PPIs. smolecule.com The surfaces where proteins interact are often large and relatively flat, making them challenging targets for small molecules. nih.gov However, "hot spots" of a few key amino acid residues often contribute the most to the binding energy. Molecules that can target these hot spots can effectively modulate the interaction.

The electrophilic nature of this compound could allow it to covalently bind to nucleophilic residues (such as cysteine or lysine) located at a protein-protein interface or at an allosteric site. Such a covalent modification could either block the interaction surface, preventing complex formation, or induce a conformational change that modulates the interaction. This makes it a candidate for screening assays aimed at identifying new modulators of PPIs. Crosslinking experiments, where a molecule covalently links interacting proteins, are a common method to capture and identify binding partners, a role for which bifunctional maleate derivatives could be designed. thermofisher.com

Table 2: General Strategies for Modulating Protein-Protein Interactions

Modulation StrategyMechanism of ActionExample Application
Inhibition Small molecule binds to a "hot spot" on one protein, blocking the binding surface.Preventing the association of two signaling proteins to block a downstream pathway.
Stabilization Small molecule acts as "molecular glue," binding to both proteins at the interface.Enhancing the formation of a protein complex to prolong its biological activity.
Allosteric Modulation Molecule binds to a site distant from the interface, inducing a conformational change that affects binding affinity.Activating or inhibiting a protein complex by altering its shape.
Covalent Targeting Molecule forms a permanent covalent bond with a key residue at the interface.Irreversibly inhibiting a protein interaction for sustained biological effect.

Amphiphilic Properties for Formulation Science Research

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability. researchgate.netresearchgate.net Formulation science seeks to overcome this by designing delivery systems that enhance drug solubility and absorption. researchgate.net Amphiphilic molecules, which possess both hydrophilic (water-soluble) and lipophilic (fat-soluble) characteristics, are particularly useful in this context. unmc.eduresearchgate.net

This compound exhibits such amphiphilic properties. smolecule.com The carboxyl group provides a hydrophilic head, while the butyl chain provides a lipophilic tail. This dual nature allows it to act as a solubilizing agent for poorly water-soluble drugs. smolecule.com Studies have indicated its effectiveness in enhancing the solubility of compounds like curcumin (B1669340) and griseofulvin, both of which are known for their low water solubility. smolecule.comdavidpublisher.com

In formulation research, amphiphilic compounds can be used as co-solvents, emulsifiers, or components of more complex drug delivery systems like micelles or solid dispersions. researchgate.netresearchgate.net They can increase the solubility of a hydrophobic drug by forming aggregates (micelles) in which the drug is encapsulated within the lipophilic core, while the hydrophilic shell interacts with the aqueous environment. unmc.eduresearchgate.net This approach effectively creates a stable, aqueous-compatible formulation of a drug that would otherwise precipitate. The specific properties of this compound, such as its critical micelle concentration (CMC) and its solubilization capacity, would be key parameters to investigate in the development of novel drug formulations.

Table 3: Applications of Amphiphilic Compounds in Formulation Science

Formulation StrategyRole of AmphiphileDesired Outcome for API
Micellar Solubilization Forms micelles above the Critical Micelle Concentration (CMC) to encapsulate the drug.Increased apparent aqueous solubility and stability. unmc.edu
Co-solvency Acts as a bridge between a polar solvent (like water) and a non-polar drug.Enhanced dissolution rate of the drug in the formulation vehicle. researchgate.net
Emulsification Stabilizes a mixture of two immiscible liquids (e.g., oil and water).Creation of stable emulsions (e.g., for oral or topical delivery).
Solid Dispersions Disperses the drug at a molecular level within a hydrophilic carrier matrix.Improved dissolution and bioavailability by presenting the drug in an amorphous state. davidpublisher.com

Analytical Characterization Methodologies for Monobutyl Maleate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of newly synthesized compounds and their subsequent polymeric forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like monobutyl maleate (B1232345). scribd.com High-resolution solution-state NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR provides information on the number and type of hydrogen atoms in a molecule. For monobutyl maleate, distinct signals are expected for the protons of the butyl chain, the vinyl group, and the acidic proton. The cis-coupling constant of the vinyl protons is a key indicator of the maleate structure. The composition of copolymers derived from maleates can be determined by comparing the signal integrations of the respective monomer units. ucl.ac.uk

¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms. It is particularly useful for identifying quaternary carbons, such as those in carbonyl groups (C=O), which are prominent in this compound. libretexts.org In copolymers, the chemical structure can be characterized by ¹³C-NMR. ucl.ac.uk

DEPT-135: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. This would allow for the clear assignment of the butyl chain carbons in this compound.

¹³C-¹H HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a two-dimensional technique that correlates proton signals with the carbon atoms to which they are directly attached. spectroscopyonline.com This is crucial for confirming the assignments made in the individual ¹H and ¹³C spectra, providing definitive evidence for the structure of this compound and its derivatives. libretexts.org For complex structures, HSQC is essential for unambiguous signal assignment. vscht.cz

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. Data is based on analogous monoalkyl maleates.
Assignment¹H NMR (ppm)Multiplicity¹³C NMR (ppm)DEPT-135
-CH=CH-~6.2-6.4d, d (J≈12 Hz)~130-133Positive
-COOCH₂-~4.2t~65Negative
-CH₂CH₂CH₂CH₃~1.7quint~30Negative
-CH₂CH₂CH₂CH₃~1.4sext~19Negative
-CH₃~0.9t~13Positive
-COOCH₂---~165No Signal
-COOH~10-12s (broad)~167No Signal

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net It is widely used for the qualitative and quantitative analysis of pharmaceutical and polymeric materials. thermofisher.comCurrent time information in Bangalore, IN. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups.

Key absorptions include a broad O-H stretch from the carboxylic acid group, strong C=O (carbonyl) stretching vibrations from both the ester and carboxylic acid, a C=C stretching vibration from the alkene group, and C-O stretching vibrations from the ester and acid moieties. lookchemmall.com

Table 2: Characteristic FT-IR Absorption Bands for this compound.
Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching3300 - 2500Broad, Strong
Alkane (C-H)Stretching3000 - 2850Medium-Strong
Ester (C=O)Stretching~1735 hmdb.caStrong
Carboxylic Acid (C=O)Stretching~1710Strong
Alkene (C=C)Stretching~1640 hmdb.caMedium
Ester / Acid (C-O)Stretching1300 - 1000Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, DEPT-135, 13C-1H HSQC

Thermal Analysis for Material Property Assessment

Thermal analysis techniques are essential for evaluating the physical and chemical properties of materials as a function of temperature. These methods are particularly valuable for assessing polymers and blends that incorporate this compound.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

In the context of polymer science, DSC is used to assess the effect of additives like plasticizers. Research on blends of poly(lactic acid) (PLA) and poly(vinyl alcohol) (PVAL) demonstrated that this compound (MBM) can act as a plasticizer. The addition of MBM significantly lowers the glass transition temperature of the PLA matrix, indicating an increase in macromolecular mobility.

Table 3: Effect of this compound (MBM) on the Glass Transition Temperature (Tg) of a PLA/PVAL Blend.
MaterialTg (°C)
PLA/PVAL Blend (without MBM)60.2
PLA/PVAL Blend (with 20% MBM)23.5

Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic behavior of materials, particularly polymers. It involves applying an oscillatory force to a sample and measuring its response, from which properties like the storage modulus (G'), representing the elastic portion, and the loss modulus (G''), representing the viscous portion, are determined.

DMA is used to evaluate the mechanical properties of materials containing this compound. In studies of PLA/PVAL blends compatibilized with MBM, DMA tests were performed to understand the material's mechanical response. The results indicated that both the elastic and viscous parameters were lower for samples with a higher content of this compound, which is consistent with a plasticizing effect that enhances flexibility.

Differential Scanning Calorimetry (DSC)

Morphological and Microstructural Characterization: Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to generate images of a sample's surface. It provides detailed information about surface topography and morphology at high magnifications. SEM is frequently employed to understand the microstructure of multiphase polymer blends and composites.

In the study of polymer blends, SEM is crucial for visualizing the phase morphology and assessing the interfacial adhesion between different polymer components. For PLA/PVAL blends, SEM analysis was conducted to evaluate the effect of this compound as a compatibilizer. The resulting SEM images revealed that the presence of MBM improved the adhesion between the PLA-rich phase and the PVAL-rich phase, indicating its effectiveness in enhancing the compatibility of the immiscible polymers. This improved morphology is critical for achieving desirable mechanical properties in the final material.

Other Advanced Characterization Methods: Static Light Scattering (SLS)

Static Light Scattering (SLS) is a non-invasive analytical technique used to determine the fundamental physical properties of macromolecules in solution. lsinstruments.ch It operates by measuring the time-averaged intensity of light scattered by the particles as a function of the scattering angle. lsinstruments.chnumberanalytics.com This technique is particularly valuable in polymer science for obtaining absolute measurements of weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A₂). wikipedia.orgmalvernpanalytical.com

The underlying principle of SLS is based on the Rayleigh theory, which posits that the intensity of scattered light is directly proportional to the molecular weight and concentration of the scattering molecules. malvernpanalytical.com For particles with dimensions significantly smaller than the wavelength of the incident light, the scattering is isotropic. However, for larger particles like polymers derived from this compound, the scattered intensity becomes dependent on the angle of observation. brookhaveninstruments.com This angular dependency provides information about the size and shape of the polymer coils. brookhaveninstruments.com

In a typical SLS experiment, a high-intensity monochromatic light source, such as a laser, is directed at a dilute solution of the polymer. wikipedia.org Detectors are positioned at various angles to measure the intensity of the scattered light. lsinstruments.ch By analyzing the scattering data at multiple concentrations and angles, a Zimm plot or Debye plot can be constructed, which allows for the extrapolation of data to zero angle and zero concentration to determine Mw, Rg, and A₂ accurately. lsinstruments.chbrookhaveninstruments.com

While specific SLS studies focusing exclusively on this compound homopolymers are not widely available, the technique is extensively applied to characterize copolymers and derivatives containing maleate and acrylate (B77674) functionalities. For instance, light scattering techniques have been successfully employed to investigate the micellar phase and structure of derivatives like sodium sulfopropyl octadecyl maleate in aqueous solutions. mpg.de Similarly, SLS is a critical tool for characterizing copolymers of maleic acid and butyl acrylate, providing essential data on molecular weight and chain dimensions that govern the material's final properties. asianpubs.org The technique, often coupled with Size-Exclusion Chromatography (SEC-MALS), eliminates the need for column calibration with standards and provides absolute molecular weight distributions for complex copolymers.

The key parameters obtained from SLS analysis are summarized in the table below.

Table 1: Key Parameters Determined by Static Light Scattering (SLS)

Parameter Symbol Description Significance for Polymer Characterization
Weight-Average Molecular Weight Mw The average molecular weight of the polymer chains, weighted by their mass. Larger chains contribute more to this average. A fundamental property that directly influences mechanical strength, viscosity, and thermal properties. wikipedia.org
Radius of Gyration Rg A measure of the root-mean-square distance of the polymer's mass elements from its center of mass. Provides insight into the size and compactness of the polymer coil in a specific solvent. lsinstruments.ch

| Second Virial Coefficient | A₂ | A thermodynamic parameter that quantifies the interaction between the polymer segments and the solvent molecules. | Indicates solvent quality. A₂ > 0 suggests a good solvent (polymer-solvent interactions are favorable), while A₂ < 0 indicates a poor solvent (polymer-polymer interactions are favored, leading to potential aggregation). wikipedia.org |

The data below illustrates a representative analysis for a hypothetical this compound-containing copolymer in a toluene (B28343) solution, showing how the Rayleigh ratio (a normalized measure of scattered light intensity) varies with concentration and angle, which is the basis for a Zimm or Debye plot analysis.

Table 2: Illustrative SLS Measurement Data for a this compound Copolymer

Concentration (mg/mL) Scattering Angle (θ) Rayleigh Ratio (Rθ) x 10-6 (cm-1) Notes
1.0 30° 25.5 Data collected at multiple angles to assess Rg.
1.0 60° 24.9 The angular dependence is used to build the Zimm plot.
1.0 90° 24.1 The decrease in Rθ with angle is typical for polymers.
2.0 30° 48.2 Measurements are repeated at different concentrations.
2.0 60° 46.9 This allows for extrapolation to zero concentration.
2.0 90° 45.5 Helps in determining the second virial coefficient (A₂).
3.0 30° 68.5 Higher concentration leads to higher scattering intensity.
3.0 60° 66.7 The full dataset is used to extrapolate to Mw and Rg.

Environmental Impact and Life Cycle Considerations in Materials Research

Biodegradation Pathways and Mechanisms of Monobutyl Maleate (B1232345) and its Derivatives (e.g., by Rhodococcus rhodocrous)

The biodegradation of maleate esters, including monobutyl maleate, is significantly influenced by their chemical structure, particularly the cis orientation of the ester groups. This configuration creates steric hindrance that can impede enzymatic action, making maleates generally more resistant to biodegradation compared to their trans-isomers (fumarates) or saturated analogs (succinates). mcgill.camcgill.ca

The common soil bacterium Rhodococcus rhodochrous has been a focal point in studies investigating the breakdown of plasticizers due to its ability to metabolize a wide array of hydrophobic compounds. researchgate.netresearchgate.netfrontiersin.org The primary mechanism for the biodegradation of esters by R. rhodochrous involves the sequential hydrolysis of the ester bonds. researchgate.net In the case of a diester, this process occurs in two steps:

First Hydrolysis: An initial hydrolysis cleaves one ester linkage, yielding a monoester and an alcohol. For a dibutyl maleate molecule, this would result in this compound and butanol.

Second Hydrolysis: The resulting monoester (this compound) is then further hydrolyzed to yield maleic acid and another alcohol molecule. researchgate.net

Research has shown that the rate of this process is highly dependent on the diacid's structure. Studies comparing diesters of maleic acid, fumaric acid, and succinic acid demonstrated that succinates degrade rapidly, followed by fumarates, while maleates show very little to no degradation over a 30-day period in experiments with Rhodococcus rhodocrous. mcgill.ca This resistance is attributed to the cis geometry of maleates, which is structurally similar to that of phthalates and appears to sterically interfere with the enzymatic hydrolysis process. mcgill.camcgill.ca

Despite this general resistance, some studies have observed the biodegradation of certain maleates. For instance, dibutyl maleate was reported to have a half-life of 8.9 days when tested with Rhodococcus rhodocrous. researchgate.net However, the degradation of maleates can also lead to the accumulation of metabolites that may inhibit microbial growth. The monoester of dioctyl maleate (MOM), a derivative of this compound, was found to be growth-inhibiting to the bacterial strain once it reached a certain concentration. researchgate.net

The biodegradation process for these compounds is often studied using co-metabolism, where a readily degradable carbon source like hexadecane (B31444) is provided. researchgate.netnih.gov This approach facilitates the growth of the microorganisms, which can then act on the more recalcitrant target compound. researchgate.net

Table 1: Comparative Biodegradation of Diester Plasticizers by Rhodococcus rhodochrous

Compound Class Isomerism Relative Biodegradation Rate Key Structural Feature Affecting Degradation
Maleates cis-isomer Slow to negligible mcgill.camcgill.ca Cis orientation of ester groups causes steric hindrance. mcgill.ca
Fumarates trans-isomer Moderate mcgill.ca Trans orientation allows for better enzyme access.

| Succinates | Saturated | Rapid mcgill.camcgill.ca | Flexible saturated backbone, minimal steric hindrance. |

Environmental Fate and Persistence of this compound-Containing Polymers in Engineered Systems

This compound is utilized as a plasticizer and compatibilizer in polymer blends, including biodegradable polymers like poly(lactic acid) (PLA). acs.org Its presence influences the properties of the final material and its behavior in engineered environments such as wastewater treatment facilities and landfills. acs.orgindustrialchemicals.gov.au

When used in consumer products like hairsprays, polymers containing this compound are expected to be released into the environment primarily through washing into sewerage systems. industrialchemicals.gov.au Due to the generally insoluble nature of the parent polymers, they are likely to partition to the sludge and solids compartment during wastewater treatment. industrialchemicals.gov.au The ultimate fate would then be incineration or land application, depending on the sludge disposal methods employed. industrialchemicals.gov.au

The persistence of this compound within a polymer matrix is a critical factor. Studies on PLA films plasticized with maleate derivatives show that the plasticizer can be subject to hydrolysis and evaporation over time, especially in the presence of moisture. researchgate.net The carboxyl group in this compound can increase water absorption into the polymer matrix, potentially leading to the hydrolysis of the ester bond. researchgate.net

Table 2: Properties of PLA/PVAL Blends with this compound (MBM) as a Plasticizer

MBM Content (in PLA basis) Glass Transition Temperature (Tg) of PLA Physical State Reference
0% 60.2 °C Brittle acs.org
15% Not specified, but reduced Flexible, did not fail tensile tests acs.org

Regulatory Frameworks for Industrial Chemical Intermediates and Components (Non-Toxicological Aspects)

This compound, as an industrial chemical, is subject to various regulatory frameworks that govern the production, sale, and use of chemicals. These regulations often have specific provisions for substances classified as "intermediates," which can lead to different compliance requirements compared to substances sold for end-use.

Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, an intermediate is defined as a substance manufactured for and consumed in or used for chemical processing to be transformed into another substance. cirs-group.com A key implication is that the intermediate is reacted and not present in the final product, except possibly as an impurity. cirs-group.com Similar definitions exist in other jurisdictions, such as under China's MEE Order No. 12. cirs-group.com For such intermediates, reduced data submission requirements often apply during the registration process. cirs-group.com

Global chemical management systems are increasingly moving towards a life-cycle-oriented and risk-based approach. worldcoatingscouncil.org This involves evaluating not just toxicity, but also environmental fate parameters such as persistence, bioaccumulation, and mobility. europa.eu The EU's Chemicals Strategy for Sustainability, for example, aims to introduce new hazard classes into the CLP (Classification, Labelling and Packaging) Regulation to address these environmental aspects more fully. europa.eu This includes identifying substances that are persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) as substances of very high concern (SVHC). worldcoatingscouncil.orgeuropa.eu

This compound is listed on several national chemical inventories, indicating its use in commerce. It is included in the Australian Inventory of Industrial Chemicals and is a REACH registered substance. nih.gov As part of these inventories, chemicals are often evaluated for their environmental hazards. The assessment of short-chain maleic acid esters by the Australian Industrial Chemicals Introduction Scheme (AICIS) is an example of such a regulatory evaluation. nih.gov These frameworks are designed to ensure that even if a substance is not highly toxic, its potential to persist and accumulate in the environment is assessed and managed. europa.eu

Table 3: List of Mentioned Compounds

Compound Name Abbreviation/Synonym
This compound MBM
Poly(lactic acid) PLA
Poly(vinyl alcohol) PVAL
Dibutyl maleate DBM
Maleic acid -
Butanol -
Mono-octyl maleate MOM
Hexadecane -

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity (e.g., GIAO-DFT for NMR Spectra)

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting various properties of molecules like monobutyl maleate (B1232345). Density Functional Theory (DFT) has become a particularly prominent method for these investigations.

Detailed research findings from computational studies offer a microscopic understanding of monobutyl maleate. For instance, DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. mdpi.com

A significant application of quantum chemistry is the prediction of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (GIAO-DFT), is a reliable approach for calculating the NMR chemical shifts of various nuclei, including ¹H and ¹³C. ajol.info While specific GIAO-DFT studies on this compound are not abundant in public literature, the methodology's accuracy has been demonstrated for a wide range of organic molecules, including those with similar functional groups. ajol.infomdpi.comosti.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each atom. These theoretical shielding values are then converted to chemical shifts for comparison with experimental data.

The accuracy of GIAO-DFT calculations for predicting NMR spectra is well-documented. For many organic compounds, the GIAO-HF (Hartree-Fock) or GIAO-DFT methods can achieve an accuracy of 0.2–0.4 ppm for ¹H NMR chemical shifts. q-chem.com Machine learning techniques can further enhance the accuracy of DFT-based NMR predictions. osti.gov Such calculations can be invaluable for confirming the structure of this compound and for analyzing its conformational isomers and intermolecular interactions in solution, which can influence the observed chemical shifts. mdpi.comnih.gov

Below is a hypothetical data table illustrating the kind of results one would expect from a GIAO-DFT study on this compound, comparing calculated chemical shifts to typical experimental values.

Table 1: Comparison of Hypothetical GIAO-DFT Calculated and Experimental NMR Chemical Shifts (ppm) for this compound.

Atom Functional Group Experimental δ (ppm) (Typical) Calculated δ (ppm) (Hypothetical)
¹H =CH-COOH 6.3 - 6.5 6.4
¹H =CH-COOR 6.1 - 6.3 6.2
¹H O-CH₂- 4.1 - 4.3 4.2
¹H -(CH₂)₂- 1.4 - 1.7 1.6
¹H -CH₃ 0.9 - 1.0 0.95
¹³C COOH 168 - 172 170
¹³C COOR 165 - 168 166
¹³C =CH- 130 - 135 132
¹³C O-CH₂- 65 - 68 66
¹³C -CH₂- 30 - 32 31
¹³C -CH₂- 19 - 21 20
¹³C -CH₃ 13 - 15 14

This table is for illustrative purposes and the calculated values are hypothetical examples based on typical accuracies of the GIAO-DFT method.

Reaction Pathway Modeling and Simulation for Synthetic Optimization

This compound is typically synthesized via the esterification of maleic anhydride (B1165640) with n-butanol. ontosight.ai This reaction proceeds in a sequential manner, with the rapid formation of this compound as an intermediate, followed by a slower, often catalyzed, reaction to form dibutyl maleate.

Computational modeling can be a powerful tool for optimizing this synthesis. By simulating the reaction pathway, researchers can gain insights into the transition states and activation energies of each step. This information is crucial for selecting the most efficient catalyst, optimizing reaction temperature, and managing the molar ratio of reactants to maximize the yield of the desired this compound while minimizing the formation of the diester byproduct.

The modeling process would typically involve:

Reactant and Product Optimization: Calculating the lowest energy structures of maleic anhydride, n-butanol, this compound, and dibutyl maleate.

Transition State Searching: Identifying the geometry and energy of the transition states for both the formation of the monoester and its subsequent conversion to the diester.

Energy Profile Mapping: Constructing a reaction coordinate diagram that illustrates the energy changes throughout the reaction, highlighting activation barriers.

Kinetic models can be developed from these computational results to predict how changes in reaction conditions will affect the product distribution over time. For example, a kinetic model could predict the concentration of this compound at different time points for various catalyst loadings or temperatures, allowing for the fine-tuning of the process to favor the monoester. While specific computational studies modeling the synthesis of this compound are not widely published, the principles of reaction pathway modeling are well-established for similar esterification reactions.

Table 2: Key Parameters for a Hypothetical Simulation of this compound Synthesis.

Parameter Description Potential Simulation Input Desired Simulation Output
Reactants Maleic Anhydride, n-Butanol Initial concentrations Concentration vs. time profiles
Catalyst Acid catalyst (e.g., sulfuric acid) Catalyst concentration/type Effect on reaction rate constants
Temperature Reaction temperature Range of temperatures (e.g., 60-100°C) Temperature dependence of rate constants (Arrhenius parameters)
Molar Ratio Maleic Anhydride : n-Butanol Various ratios (e.g., 1:1, 1:1.2) Optimal ratio for maximizing monoester yield

This table outlines the parameters that would be used in a computational simulation to optimize the synthesis of this compound.

Polymerization Process Simulation and Predictive Modeling

This compound's carbon-carbon double bond allows it to act as a monomer in polymerization reactions, often in copolymerizations with other vinyl monomers. ontosight.ai It is also used as a functional additive, such as a plasticizer and compatibilizer in polymer blends. acs.org

Simulation and predictive modeling are essential for understanding and controlling the polymerization process and the properties of the resulting polymer. Software packages like PREDICI® are commonly used for modeling polymerization kinetics. mdpi.commdpi.com These simulations can predict key polymer characteristics such as:

Conversion vs. Time: How quickly the monomers are converted into polymer.

Copolymer Composition: The sequence and ratio of different monomers in the polymer chain.

Molecular Weight Distribution: The range and average of polymer chain lengths, which significantly impacts material properties.

For the copolymerization of this compound, a kinetic model would be built based on the elementary reactions involved: initiation, propagation, chain transfer, and termination. The model requires kinetic rate constants for these reactions, including the reactivity ratios of the comonomers. Reactivity ratios indicate the preference of a growing polymer chain ending in one type of monomer to add the same or the other type of monomer. mdpi.com

Molecular dynamics (MD) simulations can provide further insights at the atomic level. mdpi.com MD simulations could be used to predict the conformational behavior of polymer chains containing this compound, their interactions with other polymer chains in a blend, and properties like the glass transition temperature (Tg). For example, a study on poly(lactic acid)/poly(vinyl alcohol) blends showed that this compound acts as a plasticizer by reducing the Tg of the PLA matrix. acs.org MD simulations could model this effect by showing how the MBM molecules position themselves between polymer chains, increasing free volume and segmental mobility.

Table 3: Parameters for Predictive Modeling of this compound Copolymerization.

Modeling Aspect Key Parameters Simulation Output
Kinetic Modeling (e.g., PREDICI®) Reactivity Ratios (r₁, r₂), Rate Constants (kₚ, kₜ, kₜᵣ), Initial Monomer Concentrations, Initiator Concentration, Temperature Monomer Conversion vs. Time, Copolymer Composition Drift, Average Molecular Weights (Mn, Mw), Polydispersity Index (PDI)
Molecular Dynamics (MD) Simulation Force Field Parameters, Monomer Structures, Polymer Chain Length, Temperature, Pressure Radius of Gyration, Radial Distribution Functions, Glass Transition Temperature (Tg), Interaction Energies between Polymer Chains and Additives

This table summarizes the inputs and outputs for simulating polymerization processes involving this compound.

Through these advanced computational techniques, a comprehensive, molecule-to-material understanding of this compound can be achieved, enabling the rational design of synthetic routes and polymeric materials with tailored properties.

Q & A

Q. What are the established synthesis pathways for monobutyl maleate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of maleic anhydride with n-butanol under acidic catalysis. Key variables include temperature (80–120°C), molar ratio of reactants (1:1 to 1:2), and catalyst type (e.g., sulfuric acid or ion-exchange resins). The reaction is equilibrium-limited, requiring excess alcohol or continuous water removal. Purity can be verified using HPLC or GC-MS, with quantification via calibration curves .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is standard for quantifying this compound in reaction mixtures. Mobile phases often combine acetonitrile and phosphate buffer (pH 2.5–3.0) .
  • Spectroscopy : FT-IR confirms ester formation (C=O stretch at 1730–1750 cm⁻¹; C-O-C at 1250–1150 cm⁻¹). NMR (¹H and ¹³C) identifies structural isomers and residual solvents .
  • Thermal Analysis : DSC and TGA assess thermal stability and decomposition profiles .

Q. How do physicochemical properties (e.g., solubility, stability) of this compound impact experimental design?

this compound is sparingly soluble in water but miscible with organic solvents (e.g., ethanol, DCM). Stability studies under varying pH (3–9) and temperature (4–40°C) reveal degradation via hydrolysis, necessitating inert storage conditions (e.g., nitrogen atmosphere, desiccants) for long-term experiments .

Advanced Research Questions

Q. What experimental design strategies optimize this compound synthesis while minimizing byproducts like diesters or maleic acid?

  • Factorial Design : A 2³ factorial design can optimize temperature, catalyst concentration, and stirring rate. Response surface methodology (RSM) identifies interactions between variables, maximizing yield and minimizing di-n-butyl maleate formation .
  • Process Intensification : Reactive distillation (e.g., RAD-FRAC equilibrium models) enhances conversion by continuously removing water. Simulation tools (Aspen Plus®) validate parameters like reflux ratio and feed stage location .

Q. How can researchers resolve contradictions in reported kinetic data for this compound esterification?

Discrepancies in activation energies (e.g., 45–60 kJ/mol) may arise from differences in catalyst activity or mass transfer limitations. Recommendations:

  • Standardize agitation rates (≥500 rpm) to eliminate diffusion effects.
  • Use in-situ FT-IR or online HPLC to track real-time kinetics.
  • Compare Arrhenius plots across studies, adjusting for catalyst loading and solvent polarity .

Q. What methodologies validate the stability-indicating capability of analytical methods for this compound?

Forced degradation studies under heat (80°C), acid/alkali (0.1–1.0 M HCl/NaOH), and oxidation (3% H₂O₂) assess method robustness. Acceptance criteria:

  • Resolution ≥2.0 between analyte and degradation peaks.
  • Recovery of 98–102% for spiked samples.
  • Linearity (R² ≥0.999) over 50–150% of target concentration .

Q. How do computational models predict this compound behavior in novel applications (e.g., polymer matrices or drug delivery systems)?

Molecular dynamics (MD) simulations using software like Gaussian or COMSOL model interactions between this compound and polymers (e.g., PLGA). Parameters include:

  • Hansen solubility parameters (δd, δp, δh) for compatibility.
  • Diffusion coefficients in polymer matrices. Validation requires experimental DSC/XRD data to confirm predicted crystallinity changes .

Methodological Guidelines

Designing Reproducible Synthesis Protocols: A Checklist

Parameter Best Practice Reference
Catalyst SelectionUse ion-exchange resins for easier recovery and reuse.
Temperature ControlMaintain ±1°C tolerance with jacketed reactors.
Purity AssessmentReport both area% (HPLC) and mass balance.

Addressing Ethical and Safety Considerations in this compound Research

  • Toxicity : Follow GHS guidelines (H302: harmful if swallowed; H314: causes severe skin burns). Use fume hoods and PPE during synthesis .
  • Data Transparency : Archive raw chromatograms and spectral data in repositories like Zenodo for peer validation .

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Reactant of Route 1
Monobutyl maleate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.